molecular formula C24H44O20P2 B1168062 SCLEROGLUCAN CAS No. 39464-87-4

SCLEROGLUCAN

Cat. No.: B1168062
CAS No.: 39464-87-4
M. Wt: 714.5 g/mol
InChI Key: FEBUJFMRSBAMES-UHFFFAOYSA-N
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Future Directions

In the future, optimization could be conducted to further enhance the productivity and scleroglucan production, such as adding nitrogen sources, and improving the performance of strain and fermentation parameters .

Mechanism of Action

Target of Action

Scleroglucan is a natural polysaccharide produced by fungi of the genus Sclerotium . It is an exopolysaccharide secreted by the basidiomycete Sclerotium rolfsii . The primary targets of this compound are the glycoproteins of the host cell membrane .

Mode of Action

The mode of action of this compound involves its binding to the host cell membrane . This binding of the polysaccharide to the glycoproteins of the host cell membrane may reduce or even prevent the viral attachment and the subsequent penetration into the cell .

Biochemical Pathways

The biosynthesis of this compound in S. rolfsii involves several steps . These steps include the uptake of the substrate, intracellular production of the polysaccharide, and extrusion of the produced polysaccharide from the fungal cell . High this compound levels were shown to run in parallel to processes important for cell rescue and alternative energy-generating pathways .

Pharmacokinetics

It is known that the properties of this compound can be influenced by various factors such as salt and sugar amounts, as well as the shear forces present in the fermentation broth .

Result of Action

The result of this compound’s action is its ability to prevent the viral attachment and the subsequent penetration into the cell . This makes this compound a multipurpose compound applicable in many industrial fields, including the oil industry, food industry, and pharmacy .

Action Environment

The action environment of this compound can influence its production and efficacy. For instance, the use of alternative carbon and nitrogen sources can lead to efficient this compound production . Furthermore, the rheological behavior of this compound might be a consequence of slight variations in the secondary structure of the this compound chains due to different environmental conditions .

Biochemical Analysis

Biochemical Properties

Scleroglucan plays a crucial role in biochemical reactions, particularly in the formation of biofilms and as a stabilizing agent in various formulations. It interacts with enzymes such as glucanases, which hydrolyze the β-(1→3) glycosidic bonds, and proteins like lectins that bind to the glycosyl branches. These interactions are essential for the structural integrity and functionality of this compound in different environments .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the production of extracellular matrix components, thereby promoting cell adhesion and proliferation. Additionally, this compound can modulate immune responses by interacting with cell surface receptors, leading to the activation of signaling cascades that regulate gene expression and cytokine production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in carbohydrate metabolism, thereby influencing metabolic flux. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under various conditions, but it can undergo enzymatic degradation by glucanases. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and continuous production of extracellular matrix components .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance immune responses and promote tissue regeneration. At high doses, it may cause adverse effects such as inflammation and tissue damage. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to carbohydrate metabolism. It interacts with enzymes such as glucanases and glycosyltransferases, which are involved in the synthesis and degradation of polysaccharides. This compound can also affect metabolic flux by modulating the activity of key enzymes and altering the levels of metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be internalized by endocytosis and transported to specific cellular compartments. This compound’s localization and accumulation can influence its activity and function, particularly in the extracellular matrix where it plays a role in cell adhesion and tissue integrity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the extracellular matrix, cell membrane, and cytoplasm. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. This compound can be directed to specific organelles, where it interacts with other biomolecules to exert its effects on cellular processes .

Chemical Reactions Analysis

Types of Reactions: Scleroglucan undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is carboxymethylation, where this compound is modified to form carboxymethyl this compound . This reaction involves the O-alkylation of this compound with chloroacetic acid under alkaline conditions .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Schizophyllan
  • Xanthan Gum
  • Pullulan
  • Gellan Gum

Scleroglucan’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Scleroglucan involves the polymerization of glucose monomers through a series of chemical reactions.", "Starting Materials": [ "Glucose", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid", "Methanol" ], "Reaction": [ "Glucose is first oxidized with hydrogen peroxide in the presence of sulfuric acid to form gluconic acid.", "Gluconic acid is then esterified with methanol to form methyl glucoside.", "Methyl glucoside is then polymerized with acetic acid and sulfuric acid to form a mixture of oligosaccharides.", "The oligosaccharides are then treated with sodium hydroxide to form Scleroglucan, a linear polymer of glucose." ] }

CAS No.

39464-87-4

Molecular Formula

C24H44O20P2

Molecular Weight

714.5 g/mol

IUPAC Name

2-[[6-[3,5-dihydroxy-2-(hydroxymethyl)-6-phosphanyloxan-4-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-phosphanyloxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H44O20P2/c25-1-5-9(28)13(32)14(33)21(38-5)37-4-8-12(31)18(42-23-16(35)20(44-46)11(30)6(2-26)39-23)15(34)22(40-8)43-19-10(29)7(3-27)41-24(45)17(19)36/h5-36H,1-4,45-46H2

InChI Key

FEBUJFMRSBAMES-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)P)CO)O)O)OC4C(C(C(C(O4)CO)O)OP)O)O)O)O)O)O

Synonyms

SCLEROGLUCAN; SCLEROTIUM GUM

Origin of Product

United States
Customer
Q & A

Q1: What is the molecular structure of scleroglucan?

A1: this compound is a branched (1→3)-β-D-glucan with a main chain of (1→3)-β-linked glucopyranose units. Every third glucose unit in the backbone carries a single β-D-glucopyranosyl unit linked at the C-6 position, forming the characteristic side chains. [, , ]

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound can vary depending on the source and production conditions. Studies report weight average molecular weights ranging from 1.56 x 10^6 Da [] to as high as 1.200 kDa. []

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Various spectroscopic techniques are employed for characterizing this compound, including:* FTIR: Identifies functional groups and confirms structural modifications like carboxymethylation. [, ]* NMR: Provides detailed structural information, including chain conformation, hydration behavior, and complex formation with other molecules. [, , , , ]* UV: Used in conjunction with size exclusion chromatography (SEC) to detect and quantify polynucleotides in this compound complexes. []

Q4: How does this compound behave in aqueous solutions?

A4: this compound forms viscous solutions in water, adopting a stiff, triple-helical structure. [, , ] This structure contributes to its unique rheological properties and stability under various conditions.

Q5: How does salinity affect this compound's performance?

A5: this compound demonstrates remarkable salt tolerance. Its viscosity remains largely unaffected by common reservoir salts, including divalent and trivalent ions, even at high concentrations (up to 20% wt/wt). [, ] This makes it suitable for applications in harsh environments, such as enhanced oil recovery.

Q6: What is the effect of pH on this compound stability?

A6: this compound exhibits stability over a wide pH range. Gel matrices of this compound remain stable from pH 3 to 10, with less than 15% viscosity variation. [] This broad pH tolerance enhances its applicability in various formulations and applications.

Q7: Is this compound compatible with other chemicals?

A7: this compound displays compatibility with various chemicals commonly used in industrial applications. It remains stable in the presence of formaldehyde, glutaraldehyde, biocides (THPS, TMAD), hydrogen sulfide, and iron species. [, ] This compatibility expands its potential applications, particularly in oil recovery.

Q8: What are the primary applications of this compound?

A8: this compound finds applications in diverse fields due to its unique properties:

  • Enhanced Oil Recovery (EOR): Its high viscosity, thermal stability, and salt tolerance make it suitable for use as a thickening agent in polymer flooding to enhance oil recovery. [, , , ]
  • Food Industry: this compound acts as a thickener, stabilizer, and texturizer in various food products due to its high viscosity and pseudoplastic behavior. [, , ]
  • Pharmaceuticals and Cosmetics: Its biocompatibility and gel-forming properties make it suitable for drug delivery systems, ocular formulations, and cosmetic products. [, , , ]

Q9: How is this compound used in drug delivery systems?

A9: this compound, in its natural and modified forms, is investigated for controlled drug release applications.

  • Natural this compound: Used in sustained-release tablets and ocular formulations. []
  • Oxidized & Crosslinked this compound: Employed as a matrix for environmentally sensitive dosage forms. []
  • Co-crosslinked this compound/Gellan: Calcium-sensitive delivery systems. []
  • This compound/Borate Hydrogels: Unique hydrogel networks for controlled drug release. []

Q10: How does this compound contribute to enhanced oil recovery?

A10: In EOR, this compound acts as a thickening agent, improving water sweep efficiency in oil reservoirs. Its high viscosity at low concentrations allows for efficient displacement of oil, even under harsh conditions of high temperature and salinity. [, , , ]

Q11: How do modifications to the this compound structure affect its properties?

A11: Structural modifications can significantly alter this compound's behavior.

  • Sonication: Reduces molecular weight, affecting gelation kinetics and borate-induced gel properties. []
  • Oxidation and Carboxylation: Introduces charged groups, altering solubility, flexibility, and potential for interactions with other molecules. [, ]
  • Degree of Substitution: The extent of side-chain modification (e.g., carboxymethylation) influences viscosity, thermal stability, and rheological properties. []

Q12: How does the drying process affect this compound's hydration capacity?

A12: Drying methods significantly impact this compound's rehydration and dissolution rate. Dehydration by successive pressure drops (DDS) improves hydration capacity compared to conventional hot air and vacuum drying. [] This process enhances water diffusion during hydration by creating specific structural features. []

Q13: What are the future research directions for this compound?

A13: Research on this compound continues to explore:

  • Metabolic Engineering: Optimizing this compound production by modifying the fermentation process and exploring alternative substrates. [, , ]
  • Molecular Weight Control: Developing methods to control molecular weight during fermentation and post-production modification for specific applications. [, , ]
  • Novel Derivatives: Synthesizing new this compound derivatives with tailored properties, enhancing its functionality in diverse fields. []

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